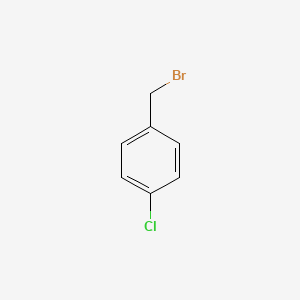

4-Chlorobenzyl bromide

Description

Properties

IUPAC Name |

1-(bromomethyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNBRMUBPRGXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211247 | |

| Record name | 1-(Bromomethyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-95-7 | |

| Record name | 4-Chlorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-4-chlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Bromomethyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-4-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorobenzyl bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAN8LE8F5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorobenzyl Bromide: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of 4-Chlorobenzyl bromide (α-Bromo-4-chlorotoluene), a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to explore the mechanistic underpinnings of its reactivity, field-proven protocols for its synthesis and use, and critical safety considerations. Our objective is to furnish the practicing scientist with the authoritative knowledge required to confidently and effectively employ this versatile building block in the laboratory.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic compound characterized by a chlorophenyl group attached to a bromomethyl moiety.[1] This unique structure, with its reactive benzylic bromide handle, makes it a highly valuable electrophile for introducing the 4-chlorobenzyl group into a wide array of molecular frameworks.[2]

Structural and Identification Data

The fundamental identifiers for this compound are essential for accurate sourcing and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 622-95-7 | [3][4] |

| Molecular Formula | C₇H₆BrCl | [4] |

| Molecular Weight | 205.48 g/mol | [4][5] |

| IUPAC Name | 1-(bromomethyl)-4-chlorobenzene | [4][6] |

| InChI Key | KQNBRMUBPRGXSL-UHFFFAOYSA-N | [3][4] |

| SMILES | Clc1ccc(CBr)cc1 | [3] |

graph "4_Chlorobenzyl_bromide_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Aromatic bonds C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed];

// Substituents C_Br [pos="0,2.2!", label="C"]; H1_Br [pos="-0.5,2.7!", label="H"]; H2_Br [pos="0.5,2.7!", label="H"]; Br [pos="0,3.4!", label="Br", fontcolor="#EA4335"]; Cl [pos="0,-2.2!", label="Cl", fontcolor="#34A853"];

// Bonds to substituents C1 -- C_Br; C_Br -- H1_Br; C_Br -- H2_Br; C_Br -- Br; C4 -- Cl; }

Caption: Chemical Structure of this compound.

Physicochemical Data

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a white to off-white crystalline solid at room temperature and is known to be a lachrymator, necessitating careful handling in a well-ventilated fume hood.[1][7][8]

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystal | [1][7] |

| Melting Point | 46-52 °C (lit.) | [3][9][10] |

| Boiling Point | 107-108 °C at 8 mmHg | [1][9] |

| Density | ~1.6 g/cm³ | |

| Flash Point | >110 °C (>230 °F) | [1][9] |

| Solubility | Insoluble in water. Soluble in chloroform, dichloromethane. | [1][9][10][11] |

| Storage Temperature | 2-8°C, under inert atmosphere | [11] |

Spectroscopic Signature

Spectroscopic data is critical for identity confirmation and purity assessment. Key spectral features are summarized below.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons (typically two doublets in the 7.2-7.4 ppm range) and a characteristic singlet for the benzylic methylene protons (-CH₂Br) around 4.4-4.5 ppm. |

| ¹³C NMR | Aromatic carbons appear in the 128-138 ppm region, with the benzylic carbon (-CH₂Br) signal appearing significantly upfield, typically around 32-33 ppm.[12] |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching in the aromatic ring (~1490-1600 cm⁻¹), C-Cl stretching (~1090 cm⁻¹), and C-Br stretching (~600-700 cm⁻¹).[13][14] |

| Mass Spectrometry | The mass spectrum shows a characteristic isotopic pattern for compounds containing both bromine and chlorine. The molecular ion peak (M⁺) would be observed at m/z corresponding to C₇H₆⁷⁹Br³⁵Cl, with other peaks for isotopic variations.[4] |

Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the benzylic C-Br bond. Benzylic halides are excellent electrophiles due to their participation in both S_N_1 and S_N_2 substitution reactions.

-

S_N_2 Pathway: The primary carbon of the bromomethyl group is sterically accessible, making it highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions). This is the most common pathway for its synthetic applications.[2][15]

-

S_N_1 Pathway: Although less common for this primary halide, an S_N_1 mechanism is possible under conditions that favor carbocation formation. The resulting 4-chlorobenzyl carbocation is resonance-stabilized by the adjacent aromatic ring, which delocalizes the positive charge, making it a relatively stable intermediate.

The chlorine atom on the aromatic ring is largely unreactive under typical nucleophilic substitution conditions but can be functionalized using cross-coupling methodologies, though this is less common than reactions at the benzylic position.

Caption: Generalized S_N_2 reaction pathway for this compound.

Synthesis and Purification Protocol

This compound is typically synthesized via the free-radical bromination of 4-chlorotoluene. This method is effective because the benzylic C-H bonds are significantly weaker than the aromatic C-H bonds, allowing for selective radical abstraction at the benzylic position.

Experimental Protocol: Free-Radical Bromination of 4-Chlorotoluene

This protocol is adapted from established laboratory procedures for benzylic bromination.[16]

Causality Statement: The reaction is initiated by light, which causes homolytic cleavage of elemental bromine (Br₂) into two bromine radicals (Br•). A bromine radical then abstracts a hydrogen atom from the methyl group of 4-chlorotoluene, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of Br₂ to form the product and a new bromine radical, propagating the chain reaction.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a two-necked round-bottom flask with a reflux condenser and a dropping funnel. The dropping funnel should extend below the surface of the reaction mixture to minimize bromine loss. Connect the top of the condenser to a gas trap (e.g., an Erlenmeyer flask with a sodium hydroxide solution) to neutralize the HBr gas byproduct.

-

Reagent Charging: Charge the flask with 4-chlorotoluene (1.0 eq) and a suitable solvent like dry carbon tetrachloride or cyclohexane.

-

Initiation: Heat the mixture to a gentle reflux. Irradiate the flask with a high-intensity light source (e.g., a 250-500 watt photolamp) to initiate the radical reaction.

-

Bromine Addition: Add elemental bromine (Br₂) (1.0-1.1 eq) dropwise from the dropping funnel. The rate of addition should be controlled such that the red-brown color of bromine dissipates as it reacts, indicating consumption. The solution dripping from the condenser should remain nearly colorless.[16] This visual cue is a self-validating control, ensuring that bromine is not being added faster than it can react, which prevents the accumulation of unreacted bromine and potential side reactions.

-

Reaction Monitoring: Continue the reaction under reflux and irradiation until the HBr evolution ceases (typically 1-3 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with ice-cold water, ice-cold 5% aqueous sodium bicarbonate solution (to neutralize remaining HBr and unreacted Br₂), and finally again with ice-water.[16]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as ethanol or petroleum ether to yield pure this compound.[16]

-

Caption: Experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a cornerstone reagent for introducing the 4-chlorobenzyl protecting group or for building more complex molecular architectures.

-

Pharmaceutical Intermediates: It is widely used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][10] Its ability to alkylate nitrogen, oxygen, and sulfur nucleophiles makes it invaluable for constructing heterocyclic systems and other core structures found in medicinal compounds. For example, it is used to synthesize derivatives of piperazine and imidazole, which are common scaffolds in drug discovery.[3][5]

-

Protecting Group Chemistry: The 4-chlorobenzyl group can be used to protect alcohols, phenols, and carboxylic acids. While similar to the standard benzyl (Bn) group, the presence of the chloro-substituent can subtly modify the stability and cleavage conditions of the protecting group.

-

Synthesis of Agrochemicals and Materials: Similar to its role in pharmaceuticals, it serves as a building block for creating new pesticides and herbicides. In materials science, it can be used to synthesize monomers for specialty polymers.[17]

-

Carbonylation Reactions: this compound can undergo carbonylation reactions in the presence of a suitable catalyst, such as a rhodium complex, to produce 4-chlorophenylacetic acid, another valuable synthetic intermediate.[5][10]

Safety, Handling, and Disposal

As a Senior Application Scientist, I must emphasize that rigorous adherence to safety protocols is paramount when working with this compound.

Hazard Profile:

-

Corrosive: Causes severe skin burns and eye damage.[3][18] Contact with skin or eyes requires immediate and thorough rinsing with water for at least 15 minutes, and prompt medical attention is mandatory.[18][19][20]

-

Lachrymator: The vapors are highly irritating to the eyes and respiratory system.[1][8]

-

Toxicity: The toxicological properties have not been fully investigated, but it should be handled as a hazardous substance.[21]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[18][19]

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.

-

Eye Protection: Chemical safety goggles and a face shield are required.[3][9]

-

Lab Coat: A flame-resistant lab coat should be worn.

Storage and Incompatibilities:

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a refrigerator (2-8°C) under an inert atmosphere.[11][19][20]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, amines, and metals.[19][21] It is sensitive to moisture.[21]

Disposal:

-

Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] Do not allow the chemical to enter the environment.[19]

References

- 1. Cas 622-95-7,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 97 622-95-7 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound 97 622-95-7 [sigmaaldrich.com]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | 622-95-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. parchem.com [parchem.com]

- 9. chembk.com [chembk.com]

- 10. This compound | 622-95-7 [chemicalbook.com]

- 11. This compound CAS#: 622-95-7 [m.chemicalbook.com]

- 12. This compound(622-95-7) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 4-Bromobenzyl Bromide | High-Purity Reagent | RUO [benchchem.com]

- 16. prepchem.com [prepchem.com]

- 17. chemimpex.com [chemimpex.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. fishersci.com [fishersci.com]

Core Identification and Chemical Properties

An In-depth Technical Guide to 4-Chlorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This compound, a halogenated aromatic hydrocarbon, is a versatile building block in organic synthesis. Its reactivity is primarily centered around the benzylic bromide, making it an excellent substrate for nucleophilic substitution reactions.

CAS Number: 622-95-7[1][2][3][][5][6][7][8]

Synonyms:

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrCl | [3][8][9] |

| Molecular Weight | 205.48 g/mol | [1][5][8] |

| Appearance | White to off-white crystalline solid or powder | [2] |

| Melting Point | 46-52 °C | [3][5][7][9][10] |

| Boiling Point | 124 °C at 20 mmHg | [11] |

| Solubility | Insoluble in water | [10] |

| SMILES String | Clc1ccc(CBr)cc1 | [5][9] |

| InChI Key | KQNBRMUBPRGXSL-UHFFFAOYSA-N | [5][8][9] |

Safety and Handling: A Self-Validating System

Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this compound. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][5][12][13] It is also a lachrymator, meaning it irritates the eyes and causes tearing.

Hazard Identification:

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals)[1][2][5][13]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are essential.[1]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially when handling the powder outside of a fume hood.[1]

Handling and Storage:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as bases and strong oxidizing agents.[14]

-

Keep the container tightly closed and store under an inert atmosphere.[13][14]

Synthesis of this compound

A common and reliable method for the laboratory-scale synthesis of this compound is the free-radical bromination of 4-chlorotoluene. This reaction is typically initiated by light or a radical initiator.

Experimental Protocol: Free-Radical Bromination of 4-Chlorotoluene[13]

-

Reaction Setup: In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 moles of 4-chlorotoluene in five times its volume of dry carbon tetrachloride.

-

Initiation: Heat the mixture to boiling. Irradiate the flask with a 500-watt photolamp to initiate the reaction.

-

Bromine Addition: Slowly add 0.205 moles of dry bromine dropwise. The rate of addition should be controlled so that the solution remains nearly colorless. The reaction is typically complete within 30 minutes to 2 hours.

-

Workup: After the reaction is complete, cool the solution and wash it sequentially with ice water and an ice-cold aqueous sodium bicarbonate solution.

-

Drying and Solvent Removal: Dry the organic layer with magnesium sulfate and remove the carbon tetrachloride under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation (boiling point 124 °C at 20 mmHg) or by recrystallization from ethanol or petroleum ether to yield the final product.[11]

Synthesis Workflow Diagram

References

- 1. This compound 97 622-95-7 [sigmaaldrich.com]

- 2. This compound | 622-95-7 | TCI AMERICA [tcichemicals.com]

- 3. parchem.com [parchem.com]

- 5. This compound 97 622-95-7 [sigmaaldrich.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound | CAS#:622-95-7 | Chemsrc [chemsrc.com]

- 8. This compound [webbook.nist.gov]

- 9. Bromure de 4-chlorobenzyle, 98 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]

- 10. This compound | 622-95-7 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Bifunctional Reagent

An In-depth Technical Guide to 4-Chlorobenzyl Bromide

Abstract: This technical guide provides a comprehensive overview of this compound (C7H6BrCl), a critical reagent in synthetic organic chemistry and pharmaceutical development. We will delineate its core physicochemical properties, including its precise molecular weight and formula, explore its primary synthetic pathways and reactivity, and discuss its practical applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.

This compound is an aromatic organohalogen compound distinguished by its dual reactivity. The molecule features a benzyl bromide group, which is highly susceptible to nucleophilic substitution, and a chemically robust chloro-substituent on the aromatic ring. This structure makes it an invaluable electrophilic building block for introducing the 4-chlorobenzyl moiety into diverse molecular architectures. The presence of this group is known to modulate biological activity by influencing factors such as lipophilicity and metabolic stability, making this compound a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and advanced materials. This guide serves as a foundational resource for understanding and effectively utilizing this versatile reagent in a research and development setting.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is a prerequisite for its effective application in synthesis and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C7H6BrCl | [1][2] |

| Molecular Weight | 205.48 g/mol | [1][3] |

| IUPAC Name | 1-(bromomethyl)-4-chlorobenzene | [1] |

| Synonyms | α-Bromo-p-chlorotoluene, p-Chlorobenzyl bromide | |

| CAS Number | 622-95-7 | [1][3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 46-52 °C | [2] |

| Boiling Point | 107-108 °C @ 8 mmHg | [2][3] |

| Key Hazard | Lachrymatory | [3] |

Synthesis and Mechanistic Insight

The most common and industrially scalable method for producing this compound is through the selective free-radical bromination of 4-chlorotoluene. This reaction leverages the enhanced stability of the benzylic radical intermediate.

Experimental Protocol: Free-Radical Bromination of 4-Chlorotoluene

-

Reagent Preparation: In a three-neck round-bottom flask fitted with a reflux condenser, thermometer, and overhead stirrer, dissolve 4-chlorotoluene (1.0 eq.) and N-Bromosuccinimide (NBS, 1.05 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).

-

Initiation: Add a catalytic quantity of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02 eq.). The choice of initiator is critical; AIBN is often preferred for its predictable decomposition kinetics.

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be initiated and sustained by irradiation with a UV lamp, which facilitates the homolytic cleavage of the initiator and bromine source.

-

Monitoring: Track the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of 4-chlorotoluene.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide by-product, being insoluble in the nonpolar solvent, will precipitate and can be removed by vacuum filtration.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent like hexane to yield pure this compound.

Visualization of the Synthetic Pathway

References

A Senior Application Scientist's Guide to the Synthesis of 4-Chlorobenzyl Bromide from 4-Chlorotoluene

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

4-Chlorobenzyl bromide is a pivotal intermediate in synthetic organic chemistry, serving as a key building block in the pharmaceutical and agrochemical industries. Its utility lies in its bifunctional nature: the chlorinated aromatic ring and the reactive benzylic bromide handle allow for sequential, regioselective modifications. This guide provides an in-depth examination of its synthesis from 4-chlorotoluene via free-radical bromination, a process commonly known as the Wohl-Ziegler reaction. We will dissect the underlying mechanism, provide a field-proven experimental protocol, and discuss critical parameters for process control, safety, and product validation. The objective is to equip researchers with the causal understanding necessary to not only replicate but also adapt and troubleshoot this essential transformation.

Synthesis Overview: The Wohl-Ziegler Bromination

The conversion of 4-chlorotoluene to this compound is a selective halogenation of the benzylic methyl group. The method of choice is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1] This approach is favored over the use of elemental bromine (Br₂) for its superior selectivity. Direct reaction with Br₂ under UV light can also achieve benzylic bromination but poses a higher risk of competing electrophilic aromatic substitution on the electron-rich toluene ring.[2][3] NBS provides a low, steady-state concentration of bromine radicals (Br•) and molecular bromine, which kinetically favors hydrogen abstraction from the benzylic position over addition to the aromatic ring.[2][4][5]

Key Transformation:

-

Starting Material: 4-Chlorotoluene

-

Reagents: N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, Benzoyl Peroxide)

-

Product: this compound (α-Bromo-4-chlorotoluene)

-

Byproduct: Succinimide

The Free-Radical Chain Mechanism

Understanding the reaction mechanism is critical for process optimization and troubleshooting. The Wohl-Ziegler bromination proceeds via a classic free-radical chain reaction consisting of three distinct phases: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating.[6][7] The resulting radicals abstract a bromine atom from NBS to generate the crucial bromine radical (Br•).

-

Propagation (Chain Reaction):

-

A bromine radical abstracts a hydrogen atom from the methyl group of 4-chlorotoluene. This is the rate-determining step and is highly selective for the benzylic position because the resulting 4-chlorobenzyl radical is stabilized by resonance with the aromatic ring.[4][8]

-

The 4-chlorobenzyl radical then reacts with a molecule of NBS (or the low concentration of Br₂ generated in situ) to form the desired product, this compound, and a new bromine radical, which continues the chain.[9]

-

-

Termination: The reaction ceases when radicals are quenched by combining with each other. This can occur through various pathways, such as two bromine radicals combining or a benzyl radical combining with a bromine radical.

Critical Parameters and Reagent Selection

Brominating Agent: N-Bromosuccinimide (NBS)

NBS is the reagent of choice due to its ability to provide a low, constant concentration of bromine, which suppresses the competing electrophilic aromatic bromination.[5] It is crucial to use high-purity NBS, as impurities can lead to unpredictable side reactions.[4] While crude NBS can sometimes give better yields in the Wohl-Ziegler reaction, recrystallized NBS is recommended for reproducibility.[6]

Radical Initiator

Either AIBN or benzoyl peroxide (BPO) can be used. AIBN is often preferred as it does not produce acidic byproducts and its decomposition kinetics are well-behaved and predictable. The initiator is used in catalytic amounts (typically 1-5 mol%).

Solvent Selection

The solvent plays a critical role in the reaction's success.

-

Classic Choice: Carbon tetrachloride (CCl₄) has been the traditional solvent because it is inert to radical bromination, and the reaction progress can be visually monitored: NBS (denser than CCl₄) sinks, while the byproduct, succinimide, is insoluble and floats.[1][8]

-

Modern Alternatives: Due to the toxicity and environmental impact of CCl₄, alternative non-polar, inert solvents are now preferred.[1][10] Good replacements include cyclohexane, acetonitrile, or 1,2-dichloroethane.[11] Acetonitrile has been shown to improve yield and reproducibility in some cases.[10]

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Any moisture can lead to the hydrolysis of NBS and the desired product, forming 4-chlorobenzyl alcohol and HBr, which can complicate the reaction.[5][6][12]

Detailed Experimental Protocol

Safety Precaution: This procedure involves hazardous materials. This compound is a lachrymator and corrosive.[13][14] N-Bromosuccinimide is corrosive and harmful if swallowed.[14] AIBN is flammable and can decompose violently upon heating. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[13][15]

Reagents and Equipment

| Reagent/Equipment | Quantity (for a 50 mmol scale) | Molar Mass ( g/mol ) | Moles (mmol) | Eq. |

| 4-Chlorotoluene | 6.33 g (5.75 mL) | 126.58 | 50.0 | 1.0 |

| N-Bromosuccinimide (NBS) | 9.35 g | 177.98 | 52.5 | 1.05 |

| AIBN | 82 mg | 164.21 | 0.5 | 0.01 |

| Acetonitrile (anhydrous) | 150 mL | - | - | - |

| Equipment | ||||

| Round-bottom flask (250 mL) | 1 | |||

| Reflux condenser | 1 | |||

| Magnetic stirrer & stir bar | 1 | |||

| Heating mantle | 1 | |||

| Separatory funnel | 1 | |||

| Rotary evaporator | 1 |

Reaction Workflow

Step-by-Step Procedure

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorotoluene (50.0 mmol), N-Bromosuccinimide (52.5 mmol, 1.05 eq), and AIBN (0.5 mmol, 0.01 eq).

-

Solvent Addition: Add 150 mL of anhydrous acetonitrile.

-

Reaction: Place the flask in a heating mantle and heat the mixture to a gentle reflux (approx. 82°C) with vigorous stirring. The reaction is often initiated by an external lamp to facilitate radical formation.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 4-chlorotoluene. The reaction is typically complete within 2-4 hours, which can also be indicated by the consumption of the dense NBS and the formation of the less dense succinimide byproduct floating on the surface.[1]

-

Work-up:

-

Once the reaction is complete, cool the flask to room temperature, then further cool in an ice bath to precipitate the succinimide.

-

Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold acetonitrile.

-

Transfer the filtrate to a separatory funnel. Wash the organic solution rapidly with ice-cold water (2 x 50 mL) to remove any remaining succinimide and then with ice-cold brine (1 x 50 mL).[16]

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The crude product, a pale yellow oil or low-melting solid, can be purified by recrystallization from a minimal amount of hot hexanes or ethanol.[16]

-

-

Final Product: The purified this compound is a white to off-white crystalline solid.[17][18] Yields are typically in the range of 70-85%.

Product Characterization & Validation

Confirming the identity and purity of the final product is a non-negotiable step in synthesis.

| Analysis Method | Expected Result for this compound |

| Melting Point | 47-51 °C.[17][18][19] A sharp melting range indicates high purity. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.32 (d, 2H, Ar-H), δ ~7.28 (d, 2H, Ar-H), δ ~4.45 (s, 2H, -CH₂Br). The singlet at ~4.45 ppm is characteristic of the benzylic protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~137.0 (C-CH₂Br), ~134.5 (C-Cl), ~130.5 (Ar-CH), ~129.0 (Ar-CH), ~32.5 (-CH₂Br).[20] |

| GC-MS | A major peak corresponding to the product's mass (m/z = 204/206/208, showing characteristic isotopic pattern for Br and Cl). |

Troubleshooting Common Issues

-

Low Conversion: Ensure the radical initiator is fresh and the reaction is heated to the appropriate reflux temperature. Check for moisture, which quenches the reaction.

-

Formation of Di-brominated Product: This occurs if an excess of NBS is used or if the reaction is run for too long. Use a slight excess of the starting material or carefully control the stoichiometry (1.0-1.05 eq of NBS is usually sufficient).

-

Aromatic Bromination: This side reaction is rare with NBS but can occur if HBr is allowed to build up, which can generate Br₂. Ensure efficient stirring and anhydrous conditions.

-

Product Decomposition: this compound is a lachrymator and can be hydrolyzed. Perform the aqueous work-up quickly and with cold solutions. Store the final product in a cool, dry, dark place.

References

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Solved Synthesize benzyl bromide from toulene with a reagent | Chegg.com [chegg.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

- 8. Wohl-Ziegler Reaction [organic-chemistry.org]

- 9. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. fishersci.com [fishersci.com]

- 14. lobachemie.com [lobachemie.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. prepchem.com [prepchem.com]

- 17. This compound | 622-95-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 18. 391711000 [thermofisher.com]

- 19. This compound | CAS#:622-95-7 | Chemsrc [chemsrc.com]

- 20. This compound(622-95-7) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chlorobenzyl Bromide

This guide provides an in-depth analysis of the spectroscopic data for 4-Chlorobenzyl bromide (C₇H₆BrCl), a key reagent in organic synthesis. As a bifunctional molecule, its utility in the pharmaceutical and materials science sectors is significant, often serving as a critical building block for introducing the 4-chlorobenzyl moiety. Accurate and comprehensive characterization is paramount for ensuring reaction success, verifying purity, and meeting regulatory standards. This document synthesizes data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a holistic analytical profile, grounded in field-proven insights and established protocols.

Molecular and Physical Properties

A foundational understanding of a compound's basic properties is essential before delving into complex spectroscopic analysis. These characteristics influence experimental design, such as solvent selection and safety protocols.

| Property | Value | Source |

| Chemical Formula | C₇H₆BrCl | [1] |

| Molecular Weight | 205.48 g/mol | [1] |

| CAS Number | 622-95-7 | [1] |

| Appearance | White to off-white solid/crystals | |

| Melting Point | 46-52 °C | |

| Boiling Point | 118-123 °C at 19 torr | [2] |

| IUPAC Name | 1-(bromomethyl)-4-chlorobenzene | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationship of magnetically active nuclei, such as ¹H and ¹³C.

Expertise & Causality: Experimental Choices

For a compound like this compound, Deuterated Chloroform (CDCl₃) is the solvent of choice. Its high solubility for a wide range of organic compounds and the single deuterium lock signal, which does not interfere with the proton spectrum, make it ideal. Tetramethylsilane (TMS) is added as an internal standard, providing a reference point (0 ppm) for chemical shifts, ensuring data comparability across different instruments.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.45 | Singlet (s) | 2H | -CH₂Br |

| ~ 7.30 | Doublet (d) | 2H | Aromatic H (ortho to -CH₂Br) |

| ~ 7.35 | Doublet (d) | 2H | Aromatic H (ortho to -Cl) |

Interpretation:

-

The singlet at ~4.45 ppm is characteristic of the two benzylic protons of the bromomethyl group (-CH₂Br). Its integration value of 2H confirms the presence of these two protons. The absence of splitting (singlet) indicates no adjacent protons.

-

The aromatic region displays a classic AA'BB' system, which often appears as two distinct doublets around 7.30-7.35 ppm . The protons ortho to the electron-withdrawing chlorine atom are expected to be slightly downfield compared to those ortho to the bromomethyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are predicted based on additive models for substituted benzenes, accounting for the electronic effects of the chloro and bromomethyl substituents.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 32.1 | -CH₂Br |

| ~ 129.2 | C3, C5 (ortho to -Cl) |

| ~ 130.8 | C2, C6 (ortho to -CH₂Br) |

| ~ 134.5 | C4 (ipso to -Cl) |

| ~ 136.9 | C1 (ipso to -CH₂Br) |

Interpretation:

-

The aliphatic carbon of the -CH₂Br group appears furthest upfield (~32.1 ppm) .

-

The four aromatic carbons with attached protons appear in the typical aromatic region (~129-131 ppm).

-

The two quaternary carbons (ipso-carbons), which are directly attached to the substituents, are shifted further downfield. The carbon attached to the chlorine atom (~134.5 ppm) and the carbon attached to the bromomethyl group (~136.9 ppm) are readily distinguished. The "heavy atom effect" of bromine can sometimes cause an upfield shift of the ipso-carbon compared to what electronegativity alone would suggest, but the overall downfield trend for substituted carbons holds.[4]

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving high-resolution spectra.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

NMR Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Spectral Interpretation

The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic ring and haloalkane functionalities. The data presented is based on the gas-phase spectrum from the NIST Chemistry WebBook.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1595, ~1490 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1210 | Strong | C-H in-plane bending / C-Br stretch |

| ~1090, ~1015 | Strong | Aromatic C-H in-plane bend |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted) |

| ~700 | Strong | C-Cl Stretch |

Causality: The strong absorption at ~820 cm⁻¹ is highly diagnostic for 1,4- (or para-) disubstitution on a benzene ring, providing immediate structural confirmation. The C-Br and C-Cl stretching vibrations appear in the fingerprint region (<1000 cm⁻¹) and, while present, can sometimes be difficult to assign definitively without comparative analysis.

Experimental Protocol: Acquiring an FTIR Spectrum (KBr Pellet Method)

This protocol is a self-validating system for obtaining a high-quality spectrum of a solid sample.

-

Material Preparation: Gently grind ~100 mg of spectroscopy-grade Potassium Bromide (KBr) in an agate mortar and pestle. Heat in an oven at 110°C for 2-4 hours and store in a desiccator to ensure it is completely dry. Moisture is the most common contaminant and will show a broad absorption around 3400 cm⁻¹.

-

Sample Preparation: Add ~1-2 mg of this compound to the mortar containing the dry KBr. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This ensures the sample is evenly dispersed, preventing scattering of the IR beam.

-

Pellet Formation: Transfer a portion of the mixture to a pellet die and press it in a hydraulic press (typically 8-10 tons of pressure) for 1-2 minutes. A successful press will yield a transparent or translucent pellet.

-

Background Acquisition: Place the empty, clean sample holder into the FTIR spectrometer and run a background scan. This is a critical step to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Acquisition: Place the KBr pellet into the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

IR Spectroscopy Workflow Diagram

References

- 1. This compound [webbook.nist.gov]

- 2. 1-(Bromomethyl)-4-chlorobenzene(622-95-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 1-(Bromomethyl)-4-chlorobenzene | C7H6BrCl | CID 69329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. This compound [webbook.nist.gov]

A Comprehensive Technical Guide to the Solubility of 4-Chlorobenzyl Bromide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 4-chlorobenzyl bromide, a crucial reagent in pharmaceutical synthesis and various organic reactions. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of final products. This document moves beyond simple data presentation to offer a foundational understanding of the principles governing solubility and provides actionable protocols for its experimental determination.

Introduction: The Significance of this compound and Its Solubility

This compound (C₇H₆BrCl) is a substituted aromatic halide widely employed as an alkylating agent in organic synthesis.[1][2] Its utility is prominent in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs).[1][3] The efficiency of any synthetic step involving this reagent is intrinsically linked to its solubility in the chosen reaction medium. A well-chosen solvent will not only ensure a homogeneous reaction mixture but also facilitate purification processes such as recrystallization. Conversely, poor solubility can lead to sluggish reactions, side-product formation, and difficulties in product isolation.

This guide will delve into the theoretical underpinnings of this compound's solubility, present a qualitative and illustrative quantitative overview of its behavior in a range of common organic solvents, and provide a detailed, field-proven protocol for experimentally determining its solubility.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is essential for predicting its solubility and for its safe handling.

| Property | Value | Reference |

| CAS Number | 622-95-7 | [1][4] |

| Molecular Formula | C₇H₆BrCl | [1][5] |

| Molecular Weight | 205.48 g/mol | [1][4] |

| Appearance | White crystalline low melting solid | [1][6] |

| Melting Point | 48-52 °C | [1][4][7] |

| Boiling Point | 107-108 °C at 8 mmHg | [1][6] |

| Density | Approximately 1.57 g/cm³ | [1] |

| Water Solubility | Insoluble | [1][5][6] |

Safety Precautions: this compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[1] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a covalent compound like this compound. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by the presence of the polar C-Cl and C-Br bonds, as well as the largely nonpolar benzene ring. This dual nature dictates its solubility profile.

-

Polar Aprotic Solvents: Solvents like acetone and ethyl acetate, which have polar functional groups but lack acidic protons, are expected to be good solvents for this compound due to dipole-dipole interactions.

-

Polar Protic Solvents: Alcohols such as methanol and ethanol can act as both hydrogen bond donors and acceptors. While this compound cannot donate hydrogen bonds, the lone pairs on its halogen atoms can act as weak hydrogen bond acceptors. Therefore, moderate solubility is anticipated.

-

Nonpolar Solvents: Nonpolar solvents like hexane and toluene will primarily interact with the nonpolar aromatic ring of this compound through van der Waals forces. Solubility in these solvents is expected to be lower than in polar aprotic solvents but may increase with temperature.

-

Halogenated Solvents: Dichloromethane and chloroform are known to be good solvents for a wide range of organic compounds, including those with halogen substituents. It is documented that this compound is slightly soluble in chloroform and dichloromethane.[1][6]

Solubility Profile of this compound

| Solvent | Polarity Index | Expected Solubility at 25°C ( g/100 mL) | Rationale |

| Hexane | 0.1 | Low (<1) | Primarily nonpolar interactions with the benzene ring. |

| Toluene | 2.4 | Moderate (1-5) | Aromatic nature allows for favorable π-stacking interactions. |

| Diethyl Ether | 2.8 | Moderate (5-10) | Moderate polarity and ability to engage in dipole-dipole interactions. |

| Dichloromethane | 3.1 | High (>10) | Similar halogenated nature and good solvation capabilities. |

| Chloroform | 4.1 | High (>10) | A good solvent for many organic halides. |

| Ethyl Acetate | 4.4 | High (>10) | Polar aprotic nature facilitates strong dipole-dipole interactions. |

| Acetone | 5.1 | High (>10) | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Ethanol | 5.2 | Moderate (5-10) | Can engage in weak hydrogen bonding and dipole-dipole interactions. |

| Methanol | 6.6 | Moderate (1-5) | Higher polarity compared to ethanol may slightly reduce solubility of the largely nonpolar solute. |

| Water | 10.2 | Insoluble (<0.1) | The high polarity and strong hydrogen bonding network of water cannot effectively solvate the nonpolar aromatic ring. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a robust method for the quantitative determination of this compound solubility in a given organic solvent. This self-validating system ensures accuracy and reproducibility.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps (e.g., 4 mL)

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial.

-

Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid residue.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (Optional but recommended for validation):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of dissolved this compound.

-

-

Quantitative Analysis (HPLC/UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Analyze the diluted sample using the same analytical method as the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Using the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Practical Implications in Drug Development and Synthesis

The solubility of this compound directly impacts several key aspects of its application:

-

Reaction Kinetics: In a homogeneous solution, the rate of reaction is often higher and more reproducible compared to a heterogeneous mixture.

-

Reagent Stoichiometry: Accurate knowledge of solubility allows for the precise calculation of reagent concentrations, preventing the use of unnecessary excess reagents.

-

Purification: Recrystallization, a common method for purifying solid compounds, relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. A solvent in which this compound is moderately soluble at room temperature and highly soluble at elevated temperatures is an ideal candidate for recrystallization.

-

Process Safety: Using a minimal amount of a hazardous solvent by understanding the solubility limits can enhance the safety and environmental profile of a chemical process.

Conclusion

While a comprehensive, publicly available database of quantitative solubility data for this compound is limited, a strong understanding of its physicochemical properties and the theoretical principles of solubility allows for informed solvent selection. For applications requiring high precision, the experimental protocol detailed in this guide provides a reliable method for determining its solubility in any organic solvent of interest. This knowledge is indispensable for researchers and professionals in drug development and organic synthesis to optimize their processes, ensure product quality, and maintain a safe laboratory environment.

References

- 1. This compound | 622-95-7 [chemicalbook.com]

- 2. 4-氯苄溴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-氯苄溴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 622-95-7 [m.chemicalbook.com]

- 7. This compound | CAS#:622-95-7 | Chemsrc [chemsrc.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical Properties of 4-Chlorobenzyl Bromide

Abstract

This technical guide provides a comprehensive overview of the key physical properties of 4-Chlorobenzyl bromide (CAS No. 622-95-7), with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document details established experimental methodologies for the accurate determination of these fundamental characteristics. Beyond presenting core data, this guide elucidates the scientific principles underpinning these techniques, ensuring a thorough understanding of the experimental choices. It incorporates detailed, step-by-step protocols, safety and handling guidelines, and visual representations of experimental setups to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound, also known as α-bromo-4-chlorotoluene, is a substituted aromatic halide of significant interest in organic chemistry. Its bifunctional nature, possessing both a reactive benzyl bromide moiety and a chlorinated aromatic ring, makes it a versatile building block in the synthesis of a wide array of more complex molecules. It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

The physical properties of a compound, such as its melting and boiling points, are critical parameters that dictate its handling, storage, reaction conditions, and purification methods. An accurate understanding and determination of these properties are foundational to its effective and safe utilization in a laboratory or industrial setting. This guide provides both the established values for these properties and the detailed experimental frameworks for their verification.

Core Physical Properties

The primary physical characteristics of this compound are summarized below. These values represent a consensus from various chemical data sources and provide a baseline for experimental work.

| Physical Property | Value | Notes |

| Melting Point | 48-52 °C | Literature values often present a range, indicative of the transition from solid to liquid.[1][2][3] |

| Boiling Point | 227.1 ± 15.0 °C | At standard atmospheric pressure (760 mmHg).[1] |

| 107-108 °C | At reduced pressure (8 mmHg). | |

| Molecular Formula | C₇H₆BrCl | |

| Molecular Weight | 205.48 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Insoluble in water | Soluble in solvents like chloroform and dichloromethane. |

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.

Capillary Method

This is the most common and accessible method for determining the melting point of a solid organic compound.[4][5] It involves heating a small, powdered sample in a sealed capillary tube within a calibrated heating apparatus.

The principle is based on the precise visual observation of the phase change from solid to liquid as the temperature of a controlled heating block or oil bath is slowly increased.[4] The temperature is recorded at the first sign of liquid formation (onset of melting) and when the last solid crystal liquefies (completion of melting), providing the melting range.[2][3]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Jab the open end of a capillary tube into the sample, loading it to a height of 2-3 mm.[2][6] Pack the sample into the sealed end by tapping the tube or dropping it through a longer glass tube.[2][6]

-

Apparatus Setup: Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer's bulb.

-

Heating: Clamp a Thiele tube and fill it with a suitable heating oil (e.g., mineral or silicone oil) to just above the side-arm.[7] Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil.[2][8]

-

Measurement: Gently heat the side-arm of the Thiele tube with a Bunsen burner or microburner.[2][8] The design of the tube promotes convection currents, ensuring uniform temperature distribution.[9]

-

Observation: Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[3]

-

Data Recording: Record the temperature (T1) when the first drop of liquid appears. Record the temperature (T2) when the entire sample has turned into a transparent liquid.[2][9] The melting point is reported as the range T1-T2.

Caption: Workflow for Melting Point Determination via Thiele Tube.

Differential Scanning Calorimetry (DSC)

DSC is a highly precise thermo-analytical technique that can be used to determine melting points and other thermal transitions.[10][11]

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.[10][12] When the sample melts (an endothermic process), it requires more energy to maintain the same temperature as the reference. This difference in heat flow is detected and plotted, with the peak of the curve corresponding to the melting point.[13]

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into a DSC sample pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) through the expected melting range.

-

Data Analysis: The instrument software will generate a thermogram. The onset temperature or the peak temperature of the endothermic event is taken as the melting point.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure of the gas above it.[14] This property is highly dependent on atmospheric pressure.

Distillation Method

This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available and also serves as a means of purification.[15][16]

The liquid is heated to its boiling point, and the resulting vapor is condensed back into a liquid in a separate receiver. A thermometer placed in the vapor path measures the temperature at which the liquid-vapor equilibrium is established, which corresponds to the boiling point at the ambient pressure.[17][18]

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a collection flask, and a thermometer.

-

Sample and Heating: Place the this compound sample (melted) and a few boiling chips into the distillation flask. Heat the flask gently.

-

Measurement: Position the thermometer bulb just below the side-arm leading to the condenser to accurately measure the temperature of the vapor as it passes into the condenser.

-

Observation: As the liquid boils and the vapor condenses, the temperature reading on the thermometer will stabilize.

-

Data Recording: Record the stable temperature as the boiling point. Also, record the barometric pressure.

Micro-Boiling Point Method (Siwoloboff Method)

This technique is ideal when only a small amount of sample is available.[1][19]

A small sample in a fusion tube is heated along with an inverted, sealed capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes. When the sample's boiling point is reached, its vapor fills the capillary. Upon cooling, the vapor pressure inside the capillary drops, and when it equals the external atmospheric pressure, the liquid is drawn up into the capillary tube. The temperature at which this occurs is the boiling point.[1][9][20]

-

Sample Preparation: Place a small amount of molten this compound into a small test tube (fusion tube).

-

Apparatus Setup: Place a melting point capillary tube, sealed at one end, into the fusion tube with the open end down.[1] Attach the fusion tube to a thermometer.

-

Heating: Immerse the assembly in a Thiele tube or other heating bath.

-

Observation: Heat the bath. A stream of bubbles will emerge from the inverted capillary as the trapped air and then the sample vapor escape.[21]

-

Measurement: Once a steady stream of bubbles is observed, remove the heat.

-

Data Recording: Carefully watch the capillary tube as the apparatus cools. The temperature at which the liquid is suddenly drawn up into the capillary tube is the boiling point.[1][20]

Caption: Workflow for Micro-Boiling Point (Siwoloboff Method).

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that procedural knowledge must be paired with rigorous safety protocols.

-

Hazard Classification: this compound is classified as corrosive. It causes severe skin burns and eye damage.[22] It is also a lachrymator, meaning it can cause tearing.

-

Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[23] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[22][24] Avoid formation of dust and aerosols.[23][25]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[23][24] It is moisture-sensitive and should be stored under an inert atmosphere if possible.[24][26] Keep it away from incompatible materials such as strong oxidizing agents.[24][25]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[22][24]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[22][24]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[22]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[22][24]

-

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its application in scientific research and development. This guide has provided both the established physical data and a detailed examination of the standard experimental protocols for their verification. By understanding the causality behind these experimental choices—from the uniform heating of a Thiele tube to the precise heat flow measurements in DSC—researchers can ensure the generation of reliable and reproducible data. Adherence to the described methodologies and safety protocols is paramount for achieving scientific integrity and ensuring a safe laboratory environment.

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. westlab.com [westlab.com]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. timstar.co.uk [timstar.co.uk]

- 8. labcomercial.com [labcomercial.com]

- 9. Thiele tube - Wikipedia [en.wikipedia.org]

- 10. mt.com [mt.com]

- 11. Differential scanning calorimetry [cureffi.org]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. m.youtube.com [m.youtube.com]

- 14. scribd.com [scribd.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. vernier.com [vernier.com]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. This compound - Safety Data Sheet [chemicalbook.com]

- 24. fishersci.com [fishersci.com]

- 25. lgcstandards.com [lgcstandards.com]

- 26. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Researcher's In-Depth Guide to 4-Chlorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Hazards of a Versatile Reagent

4-Chlorobenzyl bromide is a valuable reagent in organic synthesis, frequently employed as an intermediate in the production of pharmaceuticals and other complex organic molecules.[1] Its utility lies in the reactivity of the benzylic bromide, which makes it an excellent electrophile for introducing the 4-chlorobenzyl moiety into a target structure. However, the very reactivity that makes it a powerful synthetic tool also underpins its significant health hazards. This guide provides a comprehensive overview of the safety, handling, and emergency protocols necessary for the safe and effective use of this compound in a laboratory setting, moving beyond a simple recitation of SDS points to a deeper understanding of the "why" behind the procedures.

Part 1: Understanding the Inherent Risks of this compound

The primary hazard associated with this compound is its corrosive nature.[2] It is classified under the Globally Harmonized System (GHS) as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Irritation Category 1.[2][3] This means that contact with the skin can cause severe burns, and eye contact can result in serious, potentially irreversible, damage.[2] The mechanism of this corrosive action is related to the compound's ability to react with biological nucleophiles, such as amino and sulfhydryl groups in proteins, leading to cellular damage and tissue necrosis. Ingestion is particularly dangerous, as it can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a risk of perforation.[4]

GHS Hazard Profile

The GHS classification provides a standardized understanding of the primary dangers associated with this compound.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3] |

| Corrosive to metals | 1 | H290: May be corrosive to metals[5] |

These classifications necessitate stringent adherence to safety protocols to prevent any direct contact with the substance.

Part 2: Proactive Safety Measures: Engineering Controls and Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, a multi-layered approach to safety is essential, beginning with robust engineering controls and followed by the correct use of personal protective equipment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[2] This is non-negotiable. A fume hood provides critical protection by:

-

Containing Vapors and Dusts: As a low-melting solid, this compound can generate hazardous dusts and vapors.[4] A fume hood with proper airflow will capture these emissions at the source, preventing inhalation.

-

Providing a Physical Barrier: The sash of the fume hood acts as a physical shield, protecting the user from splashes or unexpected reactions.

Emergency eyewash stations and safety showers must be readily accessible in any laboratory where this compound is handled.[6] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, a comprehensive PPE ensemble is mandatory for all personnel handling this compound.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4] However, due to the severe eye damage potential, a face shield worn over safety goggles is strongly recommended to protect the entire face from splashes.[2]

-

Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for this compound to ensure adequate protection and to be aware of the breakthrough time. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[2]

-

Skin and Body Protection: A lab coat is the minimum requirement. For tasks with a higher risk of splashing or exposure, a chemically resistant apron or coveralls should be worn.[2] Ensure that all skin is covered; long pants and closed-toe shoes are mandatory.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[2][4]

Caption: PPE Donning and Doffing Sequence.

Part 3: Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is critical to mitigating the risks associated with this compound.

Handling

-

Work Area: All work with this compound must be conducted in a designated area within a chemical fume hood.[2]

-

Dispensing: As a low-melting solid, it can be carefully weighed and transferred.[4] Avoid creating dust.[2] If the material is in a solid form, it is preferable to handle it as such to minimize the risk of inhalation.

-

Reaction Setup: When setting up reactions, add this compound slowly and in a controlled manner. Be aware of the potential for exothermic reactions, especially with strong nucleophiles.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[8]

Storage

-

Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[7]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, bases, alcohols, and amines.[5][6] Store it away from these substances to prevent potentially hazardous reactions. It is also moisture-sensitive.[4]

-

Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[7]

Disposal

-

Waste Classification: this compound and any materials contaminated with it are considered hazardous waste.[4]

-

Procedure: Dispose of waste in accordance with all local, state, and federal regulations. Use a licensed hazardous waste disposal company. Do not dispose of it down the drain.[4]

Part 4: Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[3]

-

Inhalation: Move the victim to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[6] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3] If the victim is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[3]

Caption: Emergency Response Flowchart.

Accidental Release Measures

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2]

-

Large Spills: For large spills, evacuate the area immediately and contact emergency services.

-

Ventilation: Ensure adequate ventilation of the spill area.

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[2]

Firefighting Measures

-